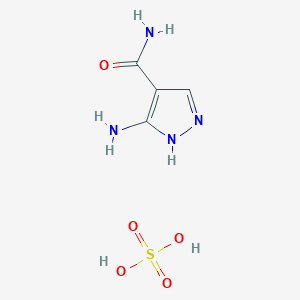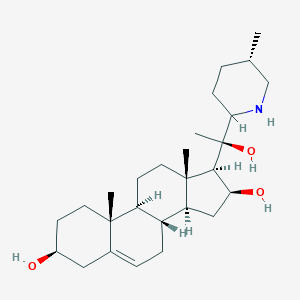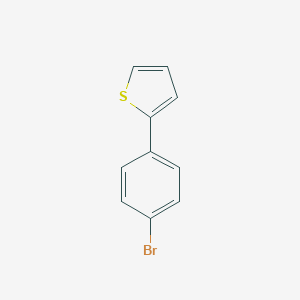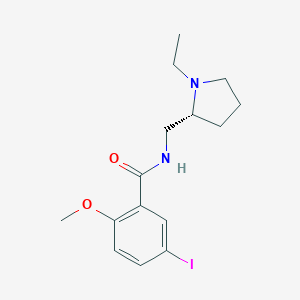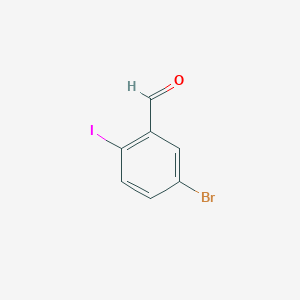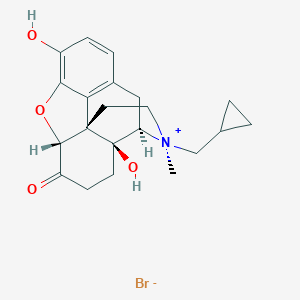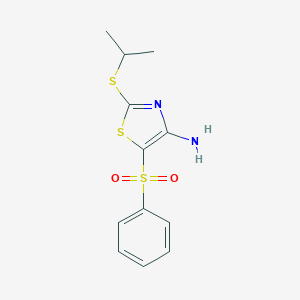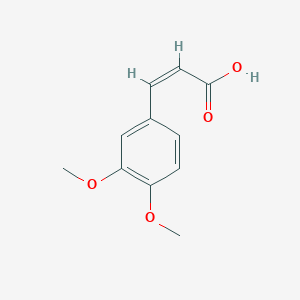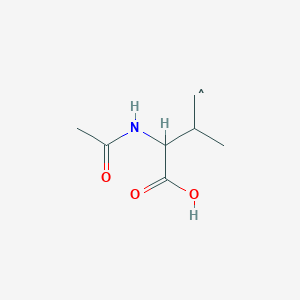
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of the amino acid glutamate and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) is not fully understood. However, it is believed to act as an inhibitor of glutamate receptors, which are involved in a variety of physiological processes, including learning and memory, and the regulation of neuronal excitability. By inhibiting these receptors, Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) may have neuroprotective effects and could potentially be used in the treatment of certain neurological disorders.
Effets Biochimiques Et Physiologiques
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which may help to prevent the overstimulation of neurons that can lead to cell damage. It has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several potential future directions for research on Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)). One area of interest is its potential as a neuroprotective agent. Further studies could explore its effects on neuronal excitability and its potential use in the treatment of neurological disorders. Another area of interest is its anti-inflammatory effects, which could be further explored in the context of autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) and its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) involves the reaction of glutamate with propylamine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been well-established and is commonly used in scientific research laboratories.
Applications De Recherche Scientifique
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI)) has been used in a variety of scientific research applications. It has been studied for its potential as a neuroprotective agent, as well as for its effects on the immune system. It has also been used in studies on the role of glutamate in the development of certain diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
114285-08-4 |
|---|---|
Nom du produit |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Formule moléculaire |
C7H12NO3 |
Poids moléculaire |
158.17 g/mol |
InChI |
InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clé InChI |
NNBRJMSCBPRBFT-UHFFFAOYSA-N |
SMILES |
CC([CH2])C(C(=O)O)NC(=O)C |
SMILES canonique |
CC([CH2])C(C(=O)O)NC(=O)C |
Synonymes |
Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



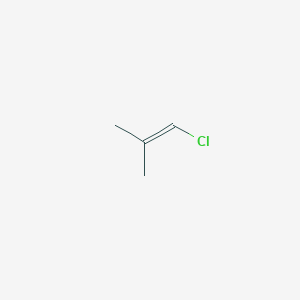

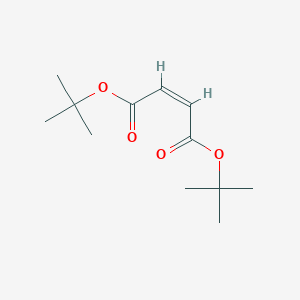
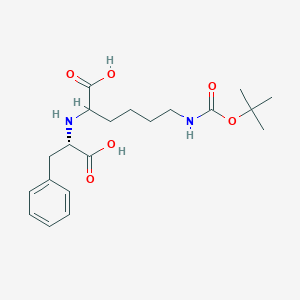
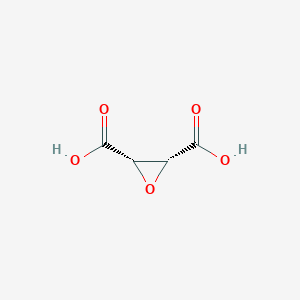
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
